REACTION_CXSMILES
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[C:1]([C:5]1[CH:10]=[C:9]([CH3:11])[CH:8]=[C:7]([C:12]([CH3:15])([CH3:14])[CH3:13])[C:6]=1[OH:16])([CH3:4])([CH3:3])[CH3:2].[Br:17]N1C(=O)CCC1=O>C(Cl)(Cl)(Cl)Cl>[C:12]([C:7]1[CH:8]=[C:9]([CH2:11][Br:17])[CH:10]=[C:5]([C:1]([CH3:4])([CH3:3])[CH3:2])[C:6]=1[OH:16])([CH3:15])([CH3:14])[CH3:13]
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Name
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|
Quantity
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1 g
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Type
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reactant
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Smiles
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C(C)(C)(C)C1=C(C(=CC(=C1)C)C(C)(C)C)O
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Name
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|
Quantity
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0.9 g
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Type
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reactant
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Smiles
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BrN1C(CCC1=O)=O
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Name
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Quantity
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40 mL
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Type
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solvent
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Smiles
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C(Cl)(Cl)(Cl)Cl
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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Succinimide was removed by filtration
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Type
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CUSTOM
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Details
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the resulting organic solution was evaporated
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Type
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CUSTOM
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Details
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to give a viscous liquid with the following 1H NMR spectrum (CDCl3, ppm from TMS): 7.05 ppm (s, ArH, 2), 5,15 ppm (s, OH, 1), 4.35 ppm (s, CH2Br, 2) and 1.3 ppm (s, CH3, 18)
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Reaction Time |
1.5 h |
Name
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Type
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|
Smiles
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C(C)(C)(C)C1=C(C(=CC(=C1)CBr)C(C)(C)C)O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |